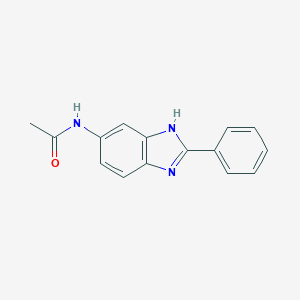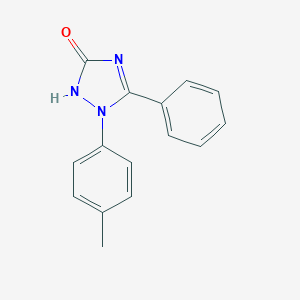![molecular formula C13H11NO4S2 B214999 2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B214999.png)
2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiazole ring, a phenoxy group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the methylthio and oxo groups.
The phenoxyacetic acid moiety can be synthesized separately through the reaction of phenol with chloroacetic acid under basic conditions. The final step involves coupling the thiazole intermediate with the phenoxyacetic acid derivative using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenoxyacetic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and benzothiazole.
Phenoxyacetic acid derivatives: Compounds like 2,4-D (a herbicide) and phenoxyacetic acid itself.
Uniqueness
2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its combination of a thiazole ring with a phenoxyacetic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H11NO4S2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-[4-[(Z)-(2-methylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C13H11NO4S2/c1-19-13-14-10(12(17)20-13)6-8-2-4-9(5-3-8)18-7-11(15)16/h2-6H,7H2,1H3,(H,15,16)/b10-6- |
Clave InChI |
HXPJYROAKPSDQS-POHAHGRESA-N |
SMILES |
CSC1=NC(=CC2=CC=C(C=C2)OCC(=O)O)C(=O)S1 |
SMILES isomérico |
CSC1=N/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C(=O)S1 |
SMILES canónico |
CSC1=NC(=CC2=CC=C(C=C2)OCC(=O)O)C(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(cyclohexylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B214921.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B214923.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B214929.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B214930.png)

![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214932.png)
![Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214933.png)

![N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)

![2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B214945.png)

![2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B214948.png)

